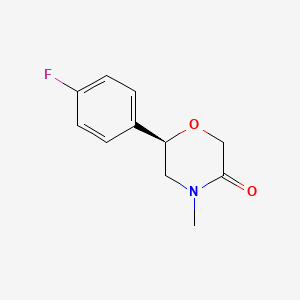

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one

Description

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is a chiral morpholinone derivative characterized by a fluorine-substituted aromatic ring at the 6-position and a methyl group at the 4-position of the morpholine ring. Morpholinones are heterocyclic compounds with a saturated six-membered ring containing both oxygen and nitrogen atoms, often exploited in medicinal chemistry due to their structural rigidity and ability to modulate pharmacokinetic properties. Its synthesis typically involves stereoselective methods, such as Grignard additions or coupling reactions, as inferred from analogs in the evidence (e.g., Example 119 in ) .

Properties

CAS No. |

920801-63-4 |

|---|---|

Molecular Formula |

C11H12FNO2 |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

(6R)-6-(4-fluorophenyl)-4-methylmorpholin-3-one |

InChI |

InChI=1S/C11H12FNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |

InChI Key |

XQEGLZHMJLKXFK-JTQLQIEISA-N |

Isomeric SMILES |

CN1C[C@H](OCC1=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CN1CC(OCC1=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired morpholine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry research explores the use of this compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a promising compound for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one with structurally related morpholinone derivatives and fluorophenyl-containing analogs:

*Solubility data inferred from structurally related compounds (e.g., Canagliflozin in ).

Key Observations:

- Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with the 4-nitrophenyl group in , which may reduce electron-withdrawing effects and alter reactivity . Compared to Canagliflozin (), the absence of a thiophene or sugar moiety likely reduces molecular weight and complexity .

Pharmacological Activity

- AS1940477 (): Exhibits potent p38 MAPK inhibition (IC₅₀ < 10 nM), attributed to its pyridazinone and hydroxymethylpyrimidine motifs. The target compound lacks these groups, implying divergent targets .

- Chromenone Derivatives (): These compounds, synthesized via similar coupling reactions, show activity in kinase inhibition or apoptosis pathways, highlighting the versatility of fluorophenyl-morpholinone hybrids .

Stability and Degradation

- Canagliflozin () undergoes stress degradation under acidic/oxidative conditions, with the morpholinone ring remaining stable. The target compound’s stability may be comparable due to structural similarities, but experimental validation is needed .

Biological Activity

(6R)-6-(4-Fluorophenyl)-4-methylmorpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorophenyl group, which may influence its interaction with various biological targets. This article will explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and data.

Structural Overview

The structure of this compound can be depicted as follows:

- Chemical Formula: CHFNO

- Molecular Weight: 215.25 g/mol

The morpholine ring system provides a versatile scaffold that can interact with various biological targets, enhancing its therapeutic potential.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit significant anticancer properties. Structure-activity relationship (SAR) models indicate that this compound could inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated an IC value of approximately 12 µM against human melanoma cells. This suggests that the compound effectively reduces cell viability in a dose-dependent manner, supporting its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibits inhibitory effects, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, potentially modulating neurotransmitter systems involved in neurodegenerative diseases. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells has been observed in preliminary assays.

Mechanism of Action:

The neuroprotective activity may be attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines, thereby protecting neuronal integrity.

Synthetic Routes

The synthesis of this compound involves several steps:

- Formation of Intermediate: A condensation reaction between appropriate aldehydes and amines under acidic conditions.

- Cyclization: The intermediate undergoes cyclization to form the morpholinone ring.

- Purification: The final product is purified using recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.